molecular formula C11H8Cl2N4O3S B1413083 N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide CAS No. 1897388-46-3

N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide

Cat. No. B1413083
M. Wt: 347.2 g/mol
InChI Key: FVAYYOPCKTYPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyridyl)sulfonyl is used as a directing group in palladium-catalyzed reactions . It’s used in the γ-arylation of amino acid esters .


Synthesis Analysis

The direct Pd-catalyzed γ-arylation of amino acid esters bearing a removable N-(2-pyridyl)sulfonyl directing group is described . A variety of N-(2-pyridyl)sulfonamide amino acid derivatives, including α-quaternary amino acid and β-amino acid substrates, react with iodoarenes in the presence of Pd(OAc)2 to provide γ-arylated products .


Molecular Structure Analysis

The process occurs without racemization at the Cα center and the auxiliary controlling group can be easily installed and removed in the amino acid backbone .


Chemical Reactions Analysis

The reaction of the N-(2-pyridyl)sulfonamide of L-valine methyl ester with 4-iodotoluene in the presence of Pd(OAc)2 and AgOAc in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) at 150 °C, resulted in 95% conversion of the starting chiral amino acid derivative .

properties

IUPAC Name

N-(2-aminopyridin-3-yl)sulfonyl-2,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O3S/c12-8-4-3-6(9(13)16-8)11(18)17-21(19,20)7-2-1-5-15-10(7)14/h1-5H,(H2,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAYYOPCKTYPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide
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N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide
Reactant of Route 3
N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide
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N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide
Reactant of Route 5
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N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide
Reactant of Route 6
N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide

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